molecular formula C15H10F6 B1295499 3,3'-Bis(trifluoromethyl)diphenylmethane CAS No. 86845-35-4

3,3'-Bis(trifluoromethyl)diphenylmethane

Cat. No.: B1295499
CAS No.: 86845-35-4
M. Wt: 304.23 g/mol
InChI Key: GXGZHSTYPHZGGN-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)diphenylmethane is an organic compound with the molecular formula C15H10F6 and a molecular weight of 304.23 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a diphenylmethane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(trifluoromethyl)diphenylmethane typically involves the reaction of benzyl chloride with trifluoromethylbenzene in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield . The reaction can be represented as follows:

C6H5CH2Cl+2C6H4CF3C15H10F6+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + 2 \text{C}_6\text{H}_4\text{CF}_3 \rightarrow \text{C}_15\text{H}_10\text{F}_6 + \text{HCl} C6​H5​CH2​Cl+2C6​H4​CF3​→C1​5H1​0F6​+HCl

Industrial Production Methods

In industrial settings, the production of 3,3’-Bis(trifluoromethyl)diphenylmethane may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(trifluoromethyl)diphenylmethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

3,3’-Bis(trifluoromethyl)diphenylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Bis(trifluoromethyl)diphenylmethane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichlorodiphenylmethane: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

    3,3’-Dimethyldiphenylmethane: Contains methyl groups instead of trifluoromethyl groups.

    3,3’-Difluorodiphenylmethane: Features fluorine atoms instead of trifluoromethyl groups.

Uniqueness

3,3’-Bis(trifluoromethyl)diphenylmethane is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties such as increased lipophilicity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(19,20)21/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZHSTYPHZGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235858
Record name 3,3'-Methylenebis(alpha,alpha,alpha-trifluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86845-35-4
Record name 3,3'-Methylenebis(alpha,alpha,alpha-trifluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086845354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Methylenebis(alpha,alpha,alpha-trifluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Methylene-bis(benzotrifluoride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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